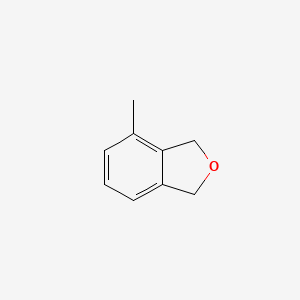
4-Methyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-dihydroisobenzofuran is a heterocyclic organic compound that belongs to the class of dihydroisobenzofurans. This compound is characterized by a benzene ring fused to a furan ring, with a methyl group attached to the fourth carbon atom. Dihydroisobenzofurans are known for their presence in various natural products and pharmaceuticals, exhibiting a range of biological activities such as antioxidant, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the intramolecular hydroalkoxylation of aromatic alkynols. This reaction is typically promoted by cesium carbonate under transition-metal-free conditions, leading to the formation of the dihydroisobenzofuran ring with high regio- and stereoselectivity .
Another method involves the oxidation of indane derivatives in subcritical water using molecular oxygen. This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones in a single step without the need for a catalyst .
Industrial Production Methods
Industrial production of 4-methyl-1,3-dihydroisobenzofuran may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of subcritical water and molecular oxygen is particularly attractive for industrial applications due to its eco-friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
4-Methyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Biology: Studied for its radical scavenging activity and potential role in mitigating oxidative stress.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) such as superoxide radicals (OOH), hydroxyl radicals (OH), and methoxy radicals (OCH3). This activity is facilitated by the presence of resonance and inductive effects, as well as hydrogen bonding .
Comparaison Avec Des Composés Similaires
4-Methyl-1,3-dihydroisobenzofuran can be compared with other similar compounds such as:
Isobenzofuran: Lacks the methyl group and has different reactivity and biological activity.
Isobenzofuran-1(3H)-one: Contains a carbonyl group, leading to different chemical properties and applications.
3-Hydroxyisobenzofuran-1(3H)-one: Contains a hydroxyl group, which affects its reactivity and biological activity.
The uniqueness of 4-methyl-1,3-dihydroisobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
62896-80-4 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
4-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4H,5-6H2,1H3 |
Clé InChI |
CGIVTOJMWLGWER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2COCC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


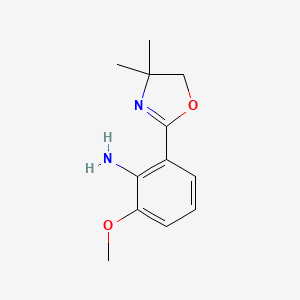

![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
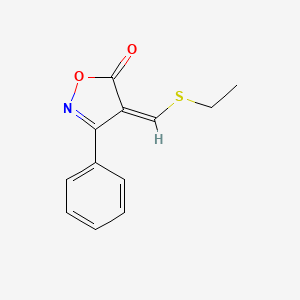
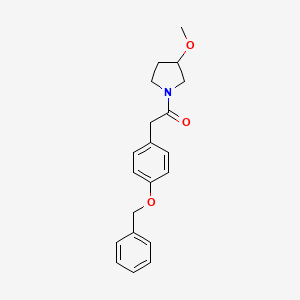
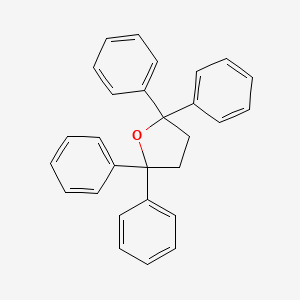
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)

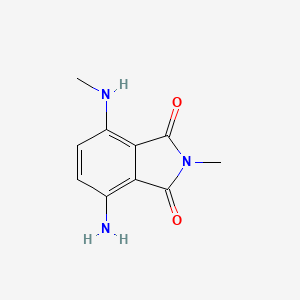
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
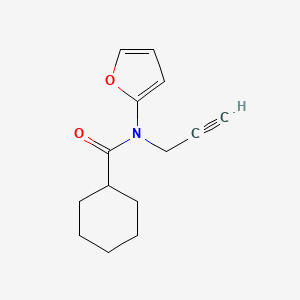
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
